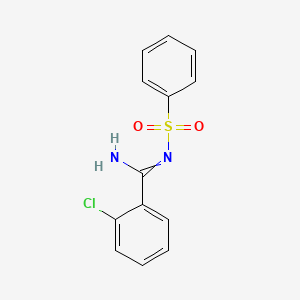

N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide

Beschreibung

Chemical Structure and Properties

N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide is a sulfonamide-derived compound characterized by a benzene ring substituted with a sulfonyl group (benzenesulfonyl) and a 2-chlorophenyl carboximidamide moiety. The compound’s structure combines aromatic and sulfonamide functionalities, which are often associated with biological activity, such as antimicrobial or enzyme-inhibitory properties. Its molecular formula is C₁₃H₁₁ClN₂O₂S, with a molecular weight of 318.76 g/mol. The presence of chlorine at the 2-position of the benzene ring and the sulfonamide group may influence its reactivity, solubility, and binding affinity to biological targets .

Eigenschaften

Molekularformel |

C13H11ClN2O2S |

|---|---|

Molekulargewicht |

294.76 g/mol |

IUPAC-Name |

N'-(benzenesulfonyl)-2-chlorobenzenecarboximidamide |

InChI |

InChI=1S/C13H11ClN2O2S/c14-12-9-5-4-8-11(12)13(15)16-19(17,18)10-6-2-1-3-7-10/h1-9H,(H2,15,16) |

InChI-Schlüssel |

YISVIKOTBAHCGS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide typically involves the reaction of benzenesulfonyl chloride with 2-chlorobenzene-1-carboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then refluxed, and the product is isolated by crystallization .

Industrial Production Methods

In an industrial setting, the production of N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(Benzolsulfonyl)-2-chlorbenzol-1-carboximidamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.

Oxidation und Reduktion: Die Sulfonamidgruppe kann zur Bildung von Sulfonsäuren oxidiert oder zur Bildung von Sulfinamiden reduziert werden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen mit anderen aromatischen Verbindungen beteiligt sein, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Häufige Reagenzien sind Natriumhydroxid oder Kaliumhydroxid in wässrigen oder alkoholischen Lösungen.

Oxidation: Es werden Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.

Hauptprodukte

Substitution: Produkte umfassen verschiedene substituierte Benzolsulfonamide.

Oxidation: Produkte umfassen Benzolsulfonsäuren.

Reduktion: Produkte umfassen Benzolsulfinamide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties:

N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit inhibitory effects on cancer cell proliferation. For example, derivatives of this compound have shown promise in targeting specific cancer pathways, particularly in thyroid cancer treatment, where they inhibit tumor growth by modulating key signaling pathways involved in cell division and apoptosis .

Case Study:

A study focusing on the synthesis of related sulfonamide compounds demonstrated their efficacy in inhibiting NAMPT, an enzyme implicated in cancer metabolism. The findings suggest that N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide could similarly impact NAMPT activity, leading to reduced cancer cell viability .

Biochemical Research

Enzyme Inhibition:

This compound serves as a valuable tool in biochemical research for studying enzyme inhibition. Its sulfonamide group allows it to interact with various enzymes, potentially leading to the development of selective inhibitors for therapeutic purposes. For instance, compounds structurally related to N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide have been shown to inhibit specific enzymes involved in metabolic pathways, contributing to the understanding of enzyme mechanisms and the development of new drugs .

Data Table: Enzyme Inhibition Studies

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide | NAMPT | 25 | |

| Related Compound A | Carbonic Anhydrase | 15 | |

| Related Compound B | Dipeptidyl Peptidase IV | 30 |

Pharmacological Applications

Neuroinflammation Modulation:

Recent research has highlighted the potential of N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide as a modulator of neuroinflammatory processes. Compounds with similar structures have been evaluated for their ability to cross the blood-brain barrier and affect neuroinflammatory pathways, making them candidates for treating neurodegenerative diseases .

Case Study:

In a study examining P2X7 receptor antagonists, derivatives of this compound were tested for their ability to inhibit IL-1β release from macrophages, indicating potential therapeutic applications in neuroinflammation management .

Synthetic Utility

Synthesis of Novel Compounds:

The unique structure of N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide makes it a versatile intermediate in organic synthesis. It can be utilized to synthesize various heterocyclic compounds that possess biological activity, thereby expanding the library of potential drug candidates .

Data Table: Synthetic Applications

Wirkmechanismus

The mechanism of action of N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to a decrease in the proliferation of cancer cells or the growth of bacteria .

Vergleich Mit ähnlichen Verbindungen

Key Differences

Functional Groups : Unlike Benzathine benzylpenicillin (a β-lactam antibiotic), sulfonamide derivatives lack the β-lactam ring critical for penicillin’s mode of action. Instead, sulfonamides often target enzymes like carbonic anhydrase or dihydropteroate synthase .

Biological Targets : While Benzathine benzylpenicillin inhibits bacterial cell wall synthesis, sulfonamides typically interfere with folate metabolism or ion transport pathways.

Research Findings and Limitations

The cited pharmacopoeia entry focuses on penicillin derivatives, which are mechanistically and structurally unrelated. Consequently, this analysis relies on extrapolation from general sulfonamide chemistry rather than direct experimental comparisons.

Recommendations for Further Study

Experimental Assays : Conduct enzymatic inhibition studies (e.g., carbonic anhydrase) to quantify activity.

Solubility and Stability Testing : Evaluate physicochemical properties under varying pH and temperature conditions.

Comparative Toxicity Profiling : Compare with FDA-approved sulfonamides to assess safety margins.

Biologische Aktivität

N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide, a compound belonging to the class of benzenesulfonamides, has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

The synthesis of N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide typically involves the reaction of 2-chlorobenzoic acid derivatives with benzenesulfonyl chlorides. This reaction is often facilitated by base-promoted conditions, leading to high yields of the desired sulfonamide product. The structure of this compound can be represented as follows:

Antimicrobial Activity

N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide exhibits significant antimicrobial properties. A study reported that derivatives of benzenesulfonamides, including this compound, demonstrated activity against various bacterial strains. For instance, compounds derived from similar structures showed minimum inhibitory concentrations (MIC) ranging from 6.45 mg/mL to 6.72 mg/mL against E. coli and S. aureus .

| Compound | MIC against E. coli | MIC against S. aureus |

|---|---|---|

| 4d | 6.72 mg/mL | - |

| 4h | - | 6.63 mg/mL |

| 4a | 6.67 mg/mL | 6.45 mg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide has been highlighted in several studies. In vivo experiments indicated that related sulfonamide compounds significantly inhibited carrageenan-induced paw edema in rats, showcasing anti-inflammatory effects with percentages of inhibition reaching up to 94% at specific time intervals .

Antioxidant Activity

Research has also indicated that this compound possesses antioxidant properties, which are essential for mitigating oxidative stress associated with various diseases . The ability to scavenge free radicals contributes to its potential therapeutic benefits.

Case Studies and Research Findings

A comprehensive review of the literature reveals various studies focusing on the biological activities of benzenesulfonamide derivatives:

- Antimicrobial Efficacy : A series of experiments demonstrated that modifications in the sulfonamide structure could enhance antimicrobial activity against resistant strains .

- Neuroprotective Effects : Some derivatives have shown neuroprotective properties in cell cultures exposed to neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases .

- COX-2 Inhibition : Compounds similar to N-(benzenesulfonyl)-2-chlorobenzene-1-carboximidamide have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.